Tert-butyl 4-[3-(1,2-oxazol-3-yl)propanoylamino]-5-phenylpentanoate
Description
Tert-butyl 4-[3-(1,2-oxazol-3-yl)propanoylamino]-5-phenylpentanoate is a synthetic organic compound that features a tert-butyl ester group, an oxazole ring, and a phenyl group
Properties
IUPAC Name |
tert-butyl 4-[3-(1,2-oxazol-3-yl)propanoylamino]-5-phenylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-21(2,3)27-20(25)12-10-18(15-16-7-5-4-6-8-16)22-19(24)11-9-17-13-14-26-23-17/h4-8,13-14,18H,9-12,15H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIKYUGIFMSKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CC1=CC=CC=C1)NC(=O)CCC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[3-(1,2-oxazol-3-yl)propanoylamino]-5-phenylpentanoate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Amidation Reaction: The oxazole derivative is then reacted with a suitable amine to form the amide linkage. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Conversion of the amide to an amine.
Substitution: Introduction of halogen or nitro groups on the oxazole ring.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 4-[3-(1,2-oxazol-3-yl)propanoylamino]-5-phenylpentanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its amide and ester functionalities, which can mimic natural substrates.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of inhibitors or modulators of specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Tert-butyl 4-[3-(1,2-oxazol-3-yl)propanoylamino]-5-phenylpentanoate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxazole ring and amide linkage are key structural features that facilitate interactions with biological targets, influencing pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[3-(1,2-oxazol-3-yl)propanoylamino]-5-methylpentanoate: Similar structure but with a methyl group instead of a phenyl group.
Tert-butyl 4-[3-(1,2-oxazol-3-yl)propanoylamino]-5-ethylpentanoate: Similar structure but with an ethyl group instead of a phenyl group.
Tert-butyl 4-[3-(1,2-oxazol-3-yl)propanoylamino]-5-isopropylpentanoate: Similar structure but with an isopropyl group instead of a phenyl group.
Uniqueness
Tert-butyl 4-[3-(1,2-oxazol-3-yl)propanoylamino]-5-phenylpentanoate is unique due to the presence of the phenyl group, which can enhance its interactions with aromatic residues in biological targets, potentially increasing its efficacy and specificity in medicinal applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
